3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11-18-19-16(25-11)12-5-4-8-20(9-12)15(22)10-21-13-6-2-3-7-14(13)24-17(21)23/h2-3,6-7,12H,4-5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDBIWWVAKFRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit cytotoxic activity, suggesting potential targets could be cellular structures or enzymes involved in cell proliferation and survival.
Mode of Action
Based on the known activities of structurally similar compounds, it can be hypothesized that this compound may interact with its targets, leading to changes in their function and potentially resulting in cytotoxic effects.
Biochemical Pathways
Given the potential cytotoxic activity of similar compounds, it is plausible that this compound could affect pathways related to cell proliferation and survival.
Result of Action
Based on the potential cytotoxic activity of similar compounds, it can be hypothesized that this compound may induce cell death or inhibit cell proliferation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biological Activity
The compound 3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound can be broken down into its structural components:
- Thiadiazole moiety : Known for antimicrobial, anti-inflammatory, and anticancer properties.
- Piperidine ring : Often associated with neuroactive compounds.
- Benzo[d]oxazole : Contributes to the molecule's stability and potential bioactivity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole ring can inhibit various bacterial strains such as E. coli and Salmonella typhi with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk . The incorporation of piperidine enhances the antimicrobial efficacy due to its ability to penetrate bacterial membranes.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Concentration (μg/disk) |
|---|---|---|---|
| Compound A | E. coli | 18 | 500 |
| Compound B | S. typhi | 17 | 500 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented in various studies. For example, the cytostatic properties of 2-amino-1,3,4-thiadiazole derivatives have led to the development of new anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Anti-inflammatory Activity
Compounds featuring the benzo[d]oxazole structure have shown promise as COX-II inhibitors. In vitro studies demonstrate that certain derivatives exhibit selective inhibition against COX-II with IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib . This suggests that the compound may serve as a lead for developing new anti-inflammatory agents.
Study 1: Antimicrobial Efficacy
In a recent study published in Pharmaceutical Biology, a series of thiadiazole-piperidine derivatives were tested against a panel of bacterial and fungal pathogens. The results indicated that modification at the piperidine nitrogen significantly enhanced antimicrobial activity .
Study 2: Anticancer Potential
A study focusing on the cytotoxic effects of thiadiazole derivatives on various cancer cell lines demonstrated that these compounds could induce cell death through apoptosis. The research highlighted the importance of structural modifications in enhancing anticancer activity .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the use of piperidine derivatives and thiadiazole moieties. The characterization methods employed include:
- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity of the synthesized compounds.
- Fourier Transform Infrared Spectroscopy (FTIR) : Helps in identifying functional groups present in the compound.
- Mass Spectrometry (MS) : Provides molecular weight and structural information.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole and oxadiazole exhibit notable antimicrobial activities. For instance, compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains:
- Gram-positive bacteria : Such as Bacillus cereus and Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli, albeit with generally lower efficacy compared to gram-positive strains.
In a study evaluating antimicrobial activity, compounds similar to 3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one demonstrated promising results against bacterial infections, suggesting their potential as new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have been tested against different cancer cell lines, including:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
Results indicate that these compounds can induce apoptosis in cancer cells, with some derivatives showing up to 51.2% increased apoptosis compared to untreated controls . The mechanism involves disrupting cellular processes critical for cancer cell survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications in the piperidine or thiadiazole moieties can enhance biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituting different alkyl groups on piperidine | Alters lipophilicity and cellular uptake |
| Varying the position of functional groups on the thiadiazole | Influences binding affinity to biological targets |
This table highlights how slight changes in molecular structure can lead to significant differences in biological activity.
Case Studies
- Antimicrobial Study : A recent study synthesized a series of thiadiazole derivatives, including those similar to this compound). The results showed enhanced activity against Bacillus thuringiensis and other gram-positive bacteria compared to standard antibiotics .
- Anticancer Evaluation : In another study focusing on oxadiazole derivatives, compounds structurally related to the target compound were tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
